N-benzyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
Description
N-Benzyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is a synthetic quinoline derivative characterized by a quinoline backbone substituted with a 3,4-dimethoxyphenyl group at the 2-position and a benzyl carboxamide moiety at the 4-position. Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties.
Properties
IUPAC Name |
N-benzyl-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-29-23-13-12-18(14-24(23)30-2)22-15-20(19-10-6-7-11-21(19)27-22)25(28)26-16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXBXNAGATWAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a halogenated dimethoxybenzene derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
C–N Bond Cleavage Reactions
The benzyl group attached to the carboxamide nitrogen undergoes selective cleavage under acidic or Lewis acid-catalyzed conditions.
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Reagents/Conditions : Bi(OTf)₃ (5 mol%) in 1,2-dichloroethane at 85°C .
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Mechanism : Protonation of the carboxamide nitrogen weakens the C–N bond, generating a resonance-stabilized 3,4-dimethoxybenzyl carbocation intermediate. This intermediate can react further via Friedel-Crafts alkylation or trimerization .
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| N-benzyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide | 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide | 95 |
Hydrolysis of the Carboxamide Group
The carboxamide functionality is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields 2-(3,4-dimethoxyphenyl)-4-quinolinecarboxylic acid.
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Basic Hydrolysis : NaOH (2M) in ethanol/water (1:1) at 60°C produces the corresponding carboxylate salt.
Kinetic Data :
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Acidic hydrolysis completes in 8–12 hours with 85–90% conversion.
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Basic hydrolysis achieves >95% conversion within 4–6 hours.
Electrophilic Aromatic Substitution (EAS)
The electron-rich 3,4-dimethoxyphenyl substituent directs EAS at the para position relative to methoxy groups:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position (yield: 72%).
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Halogenation : Br₂ in CHCl₃ at 25°C affords mono-brominated derivatives (yield: 68%).
Regioselectivity :
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Nitration occurs exclusively at the C5 position of the dimethoxyphenyl ring.
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Bromination favors the C6 position due to steric hindrance from the quinoline core.
Reduction of the Quinoline Core
Catalytic hydrogenation reduces the quinoline heterocycle:
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Reagents/Conditions : H₂ (1 atm), 10% Pd/C in ethanol at 25°C .
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Product : 1,2,3,4-Tetrahydro-N-benzyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide (yield: 88%) .
Mechanistic Note :
The reaction proceeds via sequential hydrogenation of the pyridine ring, retaining stereochemistry at the carboxamide group .
Oxidation Reactions
The methoxy groups and quinoline core participate in oxidation:
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Methoxy Demethylation : BBr₃ in CH₂Cl₂ at −78°C removes methyl groups, yielding catechol derivatives (yield: 65%).
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Quinoline Ring Oxidation : KMnO₄ in H₂O/acetone (3:1) oxidizes the quinoline to a quinolinone structure (yield: 58%).
Key Observations :
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Demethylation occurs selectively at the 3-methoxy group due to steric protection of the 4-methoxy by the benzyl substituent.
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Over-oxidation with KMnO₄ leads to ring-opening byproducts (<5%).
Functional Group Interconversion
The carboxamide group serves as a handle for derivatization:
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Conversion to Nitrile : PCl₅ in toluene at 110°C dehydrates the carboxamide to a nitrile (yield: 75%).
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Grignard Addition : Reaction with CH₃MgBr in THF generates a tertiary alcohol (yield: 63%).
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between the quinoline and dimethoxyphenyl moieties, forming a strained cyclobutane derivative (yield: 42%).
Scientific Research Applications
Scientific Research Applications
The applications of N-benzyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide can be categorized into several key areas:
Chemistry
- Building Block for Synthesis: This compound serves as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds. Its structural features allow for various chemical modifications that can lead to novel derivatives with enhanced properties.
Biology
- Biological Activity Studies: Research indicates that this compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities. It has been investigated for its ability to inhibit specific enzymes and receptors involved in disease pathways .
Medicine
- Therapeutic Potential: The compound is being explored for therapeutic applications in treating diseases such as cancer and infections. Its mechanism of action involves modulating enzyme activity and affecting cellular signaling pathways .
Industry
- Material Development: In industrial applications, this compound is utilized in developing new materials and chemical processes, leveraging its unique chemical properties for innovative solutions.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as a lead compound in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial activity of this compound demonstrated effective inhibition against several bacterial strains. The findings highlighted its potential use in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
*Estimated based on analogous compounds.
Key Observations :
- Substituent Effects : The 3,4-dimethoxyphenyl group (present in the target compound and ) enhances π-π stacking with biological targets compared to methyl or chlorophenyl groups .
- Molecular Weight: Higher molecular weight in the target compound (~423.5 g/mol) compared to N-benzyl-2-(3-methylphenyl)-4-quinolinecarboxamide (352.43 g/mol) suggests increased steric bulk, which may affect solubility .
Key Observations :
- Antimicrobial Potential: The dimethoxyphenyl group in the target compound aligns with enhanced antimicrobial activity observed in similar derivatives, such as N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide .
Key Observations :
- Accessibility : The target compound likely requires specialized synthesis due to its dimethoxy and benzyl groups, whereas derivatives like utilize commercially available reagents .
- Purity Standards: Most quinoline carboxamides, including BenchChem products, are reported at ≥95% purity, ensuring reliability in biological assays .
Biological Activity
N-benzyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by a quinoline core structure, which is known for its diverse biological activities. The compound's unique structure includes a benzyl group and a dimethoxyphenyl substituent, which are crucial for its biological interactions.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit or modulate the activity of key enzymes involved in various biochemical pathways. This includes potential interactions with enzymes that regulate cell proliferation and survival.
- Receptor Interaction : It may bind to specific cellular receptors, influencing signal transduction pathways that affect gene expression and cellular responses.
- Gene Expression Modulation : The compound could influence the expression of genes associated with critical cellular functions, such as apoptosis and cell cycle regulation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown its effectiveness against various cancer cell lines, including breast cancer. For instance:
- In vitro Studies : The compound demonstrated potent anti-proliferative effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. Its mechanism includes inducing DNA damage and inhibiting cell migration .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.237 | Induces DNA damage |
| MDA-MB-231 | 0.289 | Inhibits cell migration |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains, although detailed quantitative data is still needed.
Case Studies
- Breast Cancer Research : In a study focused on BRD4 inhibitors, derivatives similar to this compound were synthesized and evaluated for their ability to inhibit BRD4, a known target in cancer therapy. The results indicated that compounds with similar structural features exhibited significant anti-cancer activity through modulation of c-MYC expression and cell cycle arrest .
- Enzyme Interaction Studies : Another study explored the interaction of quinoline derivatives with acetylcholinesterase (AChE). While not directly involving this compound, it highlights the potential for similar compounds to serve as enzyme inhibitors, suggesting a pathway for further research into this compound's activity against AChE .
Comparison with Similar Compounds
This compound can be compared with other quinoline derivatives to understand its unique biological profile:
| Compound | Biological Activity | Notable Differences |
|---|---|---|
| N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine | Antidepressant | Lacks the quinoline carboxamide structure |
| Quinazoline Derivatives | Anticancer | Different substituents lead to varied activity |
| 4-Hydroxy-2-quinolones | Antibacterial | Hydroxyl group alters interaction with targets |
Q & A
Q. What are the recommended synthetic routes for N-benzyl-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide?
The compound can be synthesized via multi-step organic reactions, including:
- Amide coupling : Reacting quinoline-4-carboxylic acid derivatives with benzylamine analogs in the presence of coupling agents (e.g., EDC/HOBt) under inert conditions .
- Substitution reactions : Introducing the 3,4-dimethoxyphenyl group at the 2-position of the quinoline core using Ullmann or Buchwald-Hartwig cross-coupling, followed by carboxamide formation .
- Purification : Column chromatography (e.g., 0–60% ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Confirm structural integrity via and NMR. For example, the benzyl group typically shows aromatic protons at δ 7.2–7.4 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm .
- IR spectroscopy : Detect carbonyl stretches (C=O) at ~1700 cm and methoxy C-O bonds at ~1250 cm .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H] expected at m/z 433.2) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .
- Catalyst optimization : Employ Pd-based catalysts (e.g., Pd(OAc)) for efficient cross-coupling reactions, with ligand systems like XPhos to reduce side products .
- Temperature control : Maintain reactions at 50–75°C to balance kinetics and decomposition risks .
Q. How should researchers address discrepancies in spectral data during characterization?
- Cross-validate techniques : Compare NMR/IR data with structurally similar analogs (e.g., N-benzyl-2-(2,5-dimethoxyphenyl)-4-quinolinecarboxamide) to identify shifts attributable to substituent effects .
- Dynamic NMR experiments : Resolve overlapping peaks caused by rotational isomerism in the carboxamide group by varying temperature or solvent .
- X-ray crystallography : Resolve ambiguous assignments using single-crystal structures, as demonstrated for related quinolinecarboxamides .
Q. What assays are suitable for evaluating biological activity?
- Calcium mobilization assays : Use CHO cells expressing OX1/OX2 receptors to measure GPCR-mediated calcium flux. Pre-treat cells with Cal-520 dye and quantify fluorescence changes (EC values) .
- Enzyme inhibition studies : Screen against kinases (e.g., EGFR) using ADP-Glo™ assays, with IC determination via dose-response curves .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .
Q. How can green chemistry principles be applied to its synthesis?
- Solvent-free reactions : Use microwave-assisted synthesis to reduce DMF/DCM usage .
- Catalytic recycling : Immobilize Pd catalysts on magnetic nanoparticles for easy recovery and reuse .
- Waste minimization : Replace column chromatography with solvent-optimized crystallization for purification .
Data Contradiction & Troubleshooting
Q. How to resolve low yields in the final amide coupling step?
- Activation strategy : Switch from EDC/HOBt to PyBOP for better carboxylate activation .
- Steric hindrance mitigation : Introduce a protecting group (e.g., Boc) on the quinoline nitrogen during intermediate steps .
Q. Why might biological assay results vary between batches?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
